Thermodynamic stability of 3-nitro-4-ethyl substituted piperidines
Thermodynamic stability of 3-nitro-4-ethyl substituted piperidines
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Nitro-4-Ethyl Substituted Piperidines
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] The thermodynamic stability of substituted piperidines directly influences their three-dimensional conformation, which in turn governs receptor binding affinity, pharmacokinetic properties, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the factors determining the thermodynamic stability of 3-nitro-4-ethyl substituted piperidines. We will explore the conformational landscape of cis and trans isomers, detailing the interplay of steric and electronic effects. Furthermore, this guide presents field-proven experimental and computational protocols for the precise determination of conformational preferences and relative stabilities, offering a robust framework for researchers and drug development professionals.
Introduction: The Central Role of Piperidine Conformation in Drug Design
The six-membered saturated heterocycle, piperidine, is a privileged scaffold in drug discovery, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable properties such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting functional groups to interact with biological targets.[2]
The therapeutic activity of a piperidine-containing drug is inextricably linked to its conformational stability. The molecule's lowest energy (i.e., most thermodynamically stable) conformation dictates its shape and the spatial arrangement of its substituents. An unstable conformation can lead to a dynamic and unpredictable interaction with a target receptor, often resulting in reduced potency or off-target effects. Therefore, a profound understanding and ability to predict the conformational preferences of substituted piperidines, such as the 3-nitro-4-ethyl system, is paramount for rational drug design.
This guide will dissect the thermodynamic principles governing the stability of 3-nitro-4-ethyl piperidine isomers, focusing on the energetic penalties and stabilizing interactions that define the conformational equilibrium.
Fundamentals of Piperidine Conformational Analysis
To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation, analogous to cyclohexane.[1] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert through a process called ring inversion.
The preference of a substituent for the equatorial position is driven by the avoidance of unfavorable steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This preference is quantified by the conformational free energy difference, or "A-value," which represents the energy cost of placing a substituent in the axial position.[1] A larger A-value signifies a stronger preference for the equatorial position.
The presence of the nitrogen atom introduces additional complexity compared to cyclohexane:
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Nitrogen Inversion: The nitrogen atom can undergo rapid pyramidal inversion, which also interconverts its lone pair and any N-substituent between axial and equatorial positions.[1]
-
N-H Preference: In unsubstituted piperidine, the N-H proton shows a slight preference for the equatorial position in non-polar solvents.[4][5]
-
Electronic Effects: The nitrogen lone pair and the polarity of the C-N bonds can lead to significant electronic effects, such as the anomeric effect, which can stabilize conformations that are otherwise sterically disfavored.[6][7][8]
Conformational Analysis of 3-Nitro-4-Ethyl Piperidine Stereoisomers
The thermodynamic stability of 3-nitro-4-ethyl piperidine is best understood by analyzing its two diastereomers: cis and trans. For each, we must evaluate the two chair conformers in equilibrium.
The trans-Isomer (e.g., 3S,4S)
The trans isomer has the nitro and ethyl groups on opposite faces of the ring. Ring inversion interconverts between a (3-axial, 4-equatorial) and a (3-equatorial, 4-axial) conformation.
Caption: Conformational equilibrium in trans-3-nitro-4-ethyl piperidine.
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Analysis: The primary determinant of stability here is the steric bulk of the substituents. The A-value for an ethyl group (~1.75 kcal/mol) is significantly larger than that for a nitro group (~1.1 kcal/mol). Therefore, the energetic penalty of placing the ethyl group in the axial position is greater than placing the nitro group there.
The cis-Isomer (e.g., 3R,4S)
The cis isomer has both substituents on the same face of the ring. Ring inversion interconverts between a (3-axial, 4-axial) and a (3-equatorial, 4-equatorial) conformation.
Caption: Conformational equilibrium in cis-3-nitro-4-ethyl piperidine.
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Analysis: The diaxial conformer suffers from severe 1,3-diaxial steric strain from both the nitro and ethyl groups. The diequatorial conformer places both bulky groups in the sterically favored positions.
Experimental Methodologies for Stability Determination
Theoretical predictions must be validated by empirical data. A multi-pronged approach combining spectroscopy and crystallography provides the most comprehensive understanding of conformational stability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the conformation and dynamics of molecules in solution.[1]
Protocol for ¹H NMR Conformational Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-nitro-4-ethyl piperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY (to identify coupled protons) and NOESY (to identify protons close in space).
-
Analysis of Coupling Constants (³J_HH): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them.
-
A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship, characteristic of axial-axial protons.
-
Smaller coupling constants (typically 1-5 Hz) indicate gauche relationships, such as axial-equatorial or equatorial-equatorial protons.
-
By measuring the coupling constants of the protons at C2, C3, C4, and C5, one can deduce the axial or equatorial orientation of the substituents.
-
-
Analysis of Nuclear Overhauser Effect (NOE): A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å). Strong NOE signals between a substituent and axial ring protons are indicative of an axial orientation for that substituent.
Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecule's conformation in the solid state.[1]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[1]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and torsion angles that define the piperidine ring conformation and the orientation of its substituents.[1]
Computational Chemistry Approaches
Computational modeling provides invaluable insights into the relative energies of different conformers and complements experimental data.[9][10]
Workflow for Thermodynamic Stability Calculation:
-
Conformational Search: Generate an exhaustive set of possible low-energy conformations for the cis and trans isomers using a molecular mechanics-based search algorithm.[1]
-
Geometry Optimization: Perform a high-level geometry optimization on each identified conformer to find its local energy minimum. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are recommended for this purpose.[11][12][13]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections.
-
Energy Calculation: The final output will provide the electronic energy and, after thermal corrections, the Gibbs free energy (G) for each conformer at a specified temperature (e.g., 298.15 K).[12] The relative thermodynamic stability is determined by comparing these Gibbs free energy values (ΔG).
Caption: Integrated workflow for determining thermodynamic stability.
Data Summary: Predicted Stability
The following table summarizes the predicted relative stabilities based on established principles of conformational analysis. The diequatorial cis isomer is expected to be the most stable species overall.
| Isomer | Conformation (Nitro, Ethyl) | Key Steric Interactions | Predicted Relative Gibbs Free Energy (ΔG) | Thermodynamic Stability |
| cis | Equatorial, Equatorial | None | 0.0 kcal/mol (Reference) | Highest |
| cis | Axial, Axial | 1,3-Diaxial (NO₂) + 1,3-Diaxial (Et) | > +4.0 kcal/mol | Lowest |
| trans | Axial, Equatorial | 1,3-Diaxial (NO₂) ** | ~ +1.1 kcal/mol** | Moderate |
| trans | Equatorial, Axial | 1,3-Diaxial (Et) | ~ +1.75 kcal/mol | Low |
Note: Energy values are estimates based on standard A-values and do not account for potential intramolecular electronic interactions, which would be quantified by computational methods.
Conclusion and Implications
The thermodynamic stability of 3-nitro-4-ethyl piperidines is governed by a predictable interplay of steric and electronic factors. The cis-isomer overwhelmingly favors a diequatorial conformation, which minimizes steric strain, making it the likely thermodynamic ground state for this diastereomer. For the trans-isomer, a conformational equilibrium exists, with the conformer placing the bulkier ethyl group in the equatorial position being the more stable.
A rigorous determination of these stability landscapes, achieved through the integrated experimental and computational workflows detailed in this guide, is not merely an academic exercise. It is a critical component of modern drug discovery. By accurately predicting the preferred conformation of a piperidine-based drug candidate, medicinal chemists can design molecules with an optimal three-dimensional structure for target engagement, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This foundational analysis enables the development of safer and more effective therapeutics.
References
- A Comparative Guide to the Conformational Analysis of Piperidine Deriv
-
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. (URL: [Link])
-
Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. (URL: [Link])
-
Taghiboroujerdi, M., Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(8), 3985-3994. (URL: [Link])
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. (URL: [Link])
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(22), 6141-6145. (URL: [Link])
-
Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach - NIH. (URL: [Link])
-
SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE | Request PDF - ResearchGate. (URL: [Link])
-
Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration | Request PDF - ResearchGate. (URL: [Link])
-
Taghiboroujerdi, M., Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. (URL: [Link])
-
Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Computational Thermodynamic Properties - Fiveable. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (URL: [Link])
-
Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group - Canadian Science Publishing. (URL: [Link])
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS - SciELO. (URL: [Link])
-
Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions - DuEPublico. (URL: [Link])
-
Al-Qaisi, J. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1565. (URL: [Link])
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega. (URL: [Link])
-
Spatially Resolved Hydration Thermodynamics in Biomolecular Systems - PMC. (URL: [Link])
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. (URL: [Link])
-
Predicting Small-Molecule Solvation Free Energies: An Informal Blind Test for Computational Chemistry - Chodera lab. (URL: [Link])
-
Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare. (URL: [Link])
-
3-Ethyl-cis-2,6-diphenylpiperidine - PMC. (URL: [Link])
-
Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Publishing. (URL: [Link])
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])
- CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google P
-
Piperidine - Wikipedia. (URL: [Link])
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])
-
Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (URL: [Link])
-
pK a values of common substituted piperazines - ResearchGate. (URL: [Link])
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
